N-Boc-5-methoxytryptophol
Description
BenchChem offers high-quality N-Boc-5-methoxytryptophol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-5-methoxytryptophol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-11(7-8-18)13-9-12(20-4)5-6-14(13)17/h5-6,9-10,18H,7-8H2,1-4H3 |
InChI Key |
LOYCSWSQMLVADI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Utility of N-Boc-5-methoxytryptophol
Introduction: A Strategic Intermediate in Tryptamine Chemistry
In the landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone for designing biologically active molecules.[1] 5-Methoxytryptophol (5-MTX), an endogenous indolamine synthesized in the pineal gland from serotonin and melatonin, presents a particularly interesting parent structure.[2][3] It is a key regulator in circadian rhythms and exhibits a range of pharmacological activities, including anxiolytic, antioxidant, and immunomodulatory properties.[4] However, the inherent nucleophilicity of the indole nitrogen (N-H) complicates selective chemical modifications at other sites of the molecule.
This guide provides a comprehensive technical overview of N-Boc-5-methoxytryptophol, the N-tert-butoxycarbonyl (Boc) protected form of 5-MTX. The introduction of the acid-labile Boc group is a critical strategic step, temporarily masking the indole nitrogen's reactivity. This protection unlocks the potential for selective functionalization of the primary hydroxyl group and the aromatic ring, establishing N-Boc-5-methoxytryptophol as a versatile and indispensable intermediate for the synthesis of novel tryptophol analogs and complex pharmaceutical agents.
Core Physicochemical & Spectroscopic Profile
The addition of the Boc group significantly alters the physicochemical properties of the parent 5-methoxytryptophol, increasing its molecular weight and lipophilicity, which in turn affects its solubility and chromatographic behavior.
General Chemical Properties
The fundamental properties of N-Boc-5-methoxytryptophol are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2-(5-methoxy-1H-indol-3-yl)ethyl)carbamate | Generated based on structure |
| CAS Number | 898746-70-8 | [5] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | Calculated |
| Molecular Weight | 291.36 g/mol | Calculated (Parent MW 191.23) |
| Appearance | Typically an off-white to pale yellow solid or oil | Inferred from similar Boc-protected indoles |
| Solubility | Soluble in methanol, ethanol, DCM, THF, DMSO | Inferred from general properties of Boc-carbamates |
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is essential for confirming the identity and purity of N-Boc-5-methoxytryptophol. The following are the expected characteristic signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Boc Group: A prominent singlet integrating to 9 protons (-(CH₃)₃) is expected around δ 1.4-1.5 ppm . The presence of this peak is a primary indicator of successful protection.
-
Methoxy Group: A sharp singlet integrating to 3 protons (-OCH₃) is expected around δ 3.8 ppm , similar to the parent compound.[6]
-
Ethyl Side Chain: Two triplets corresponding to the -CH₂-CH₂-OH protons. The methylene group adjacent to the indole ring (-CH₂-Ar) would appear around δ 2.9 ppm , while the methylene group attached to the hydroxyl (-CH₂-OH) would be further downfield around δ 3.8-3.9 ppm .[6]
-
Indole Ring Protons: A series of multiplets and doublets between δ 6.8 and 7.5 ppm . Specifically, the C4-H proton typically appears as a doublet around δ 7.2-7.3 ppm, C6-H as a double-doublet around δ 6.8 ppm, and C7-H as a doublet around δ 7.2 ppm. The C2-H proton often appears as a singlet around δ 7.0-7.1 ppm.
¹³C NMR Spectroscopy:
-
Boc Group: Three distinct signals are anticipated: the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons (~28 ppm), and the carbonyl carbon (-C=O) at a significantly downfield shift of ~156 ppm .[7]
-
Methoxy Group: A signal for the -OCH₃ carbon around 56 ppm .[6]
-
Ethyl Side Chain: Signals for the two methylene carbons are expected around 29 ppm (-CH₂-Ar) and 63 ppm (-CH₂-OH).[6]
-
Indole Ring Carbons: A complex set of signals in the aromatic region (100-140 ppm) and a signal for the C5-O carbon at a downfield position (~154 ppm).
Mass Spectrometry (MS):
-
Molecular Ion: The expected molecular ion peak [M+H]⁺ would be at m/z 292.17 .
-
Characteristic Fragmentation: A hallmark of Boc-protected amines in mass spectrometry is the neutral loss of the Boc group or its fragments.[8] Common fragment ions include:
Synthesis and Purification Protocol
The synthesis of N-Boc-5-methoxytryptophol is a straightforward protection reaction. The causality behind the chosen reagents and conditions is critical for achieving high yield and purity.
Caption: Workflow for the Synthesis of N-Boc-5-methoxytryptophol.
Step-by-Step Methodology
Materials:
-
5-Methoxytryptophol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq) or 4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-methoxytryptophol (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Basification: Add triethylamine (1.5 eq). The base is crucial as it deprotonates the indole nitrogen, increasing its nucleophilicity to facilitate the attack on the Boc anhydride.
-
Boc Anhydride Addition: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C. A slight excess of Boc₂O ensures the complete consumption of the starting material.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to begin the drying process). This washing sequence is a self-validating system to ensure the removal of ionic impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-5-methoxytryptophol.
Chemical Reactivity and Strategic Deprotection
The synthetic value of N-Boc-5-methoxytryptophol lies in the predictable reactivity of the Boc group, which is stable to most basic and nucleophilic conditions but readily cleaved under acidic conditions.
Acid-Catalyzed Deprotection
The standard method for removing the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA).[11]
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Deprotection Protocol:
-
Dissolve N-Boc-5-methoxytryptophol in DCM (approx. 0.1 M).
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (often co-evaporating with a solvent like toluene) to yield the amine as its TFA salt.
Causality and Considerations:
-
Mechanism: The reaction is initiated by the protonation of the Boc carbonyl oxygen. This weakens the C-O bond, leading to the elimination of the highly stable tert-butyl cation and formation of a carbamic acid intermediate.[12][13] This intermediate spontaneously decarboxylates to release the free amine and carbon dioxide gas.
-
Side Reactions: The liberated tert-butyl cation is a potent electrophile and can cause unwanted alkylation of nucleophilic sites on the substrate or solvent. In indole chemistry, this can sometimes lead to alkylation of the electron-rich aromatic ring. The use of a scavenger, such as anisole or triethylsilane, can be beneficial to trap the cation.[14]
Stability and Handling
-
Stability: N-Boc-5-methoxytryptophol is generally stable under neutral and basic conditions. However, like many indole derivatives, it may be sensitive to light and oxidation over long-term storage.[15]
-
Storage: For long-term stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Safety: Standard laboratory precautions should be taken. This includes wearing personal protective equipment (gloves, safety glasses). While specific toxicity data is not available, related indole compounds can be irritants.[16]
Applications in Drug Discovery and Synthesis
N-Boc-5-methoxytryptophol is not typically an end-product but rather a pivotal intermediate. Its utility stems from enabling selective chemistry at other positions.
-
Modification of the Hydroxyl Group: With the indole nitrogen protected, the primary alcohol at the end of the ethyl side chain becomes the most accessible site for nucleophilic reactions. This allows for:
-
Esterification: To create prodrugs or modify solubility.
-
Etherification: To build larger, more complex analogs.
-
Oxidation: To convert the alcohol to the corresponding aldehyde or carboxylic acid (5-methoxyindole-3-acetaldehyde or 5-methoxyindole-3-acetic acid), which are themselves valuable synthetic precursors.[17]
-
-
Aromatic Ring Functionalization: The Boc group moderates the reactivity of the indole ring but still allows for electrophilic aromatic substitution, enabling the introduction of new functional groups onto the benzene portion of the scaffold.
-
Synthesis of 5-MTX Analogs: By protecting the nitrogen, chemists can build complex side chains or append other molecules to the hydroxyl terminus, and then perform the deprotection as a final step to reveal the desired bioactive tryptophol derivative. This is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing the therapeutic properties of the 5-MTX core.
Conclusion
N-Boc-5-methoxytryptophol is a strategically vital compound that bridges the gap between the natural bioactivity of 5-methoxytryptophol and the synthetic demands of modern drug discovery. Its well-defined chemical properties, predictable reactivity, and straightforward synthesis and deprotection protocols make it an essential tool for researchers. By enabling precise and selective modifications of the 5-MTX scaffold, it empowers the scientific community to explore this privileged structure, paving the way for the development of next-generation therapeutics targeting a wide array of diseases.
References
-
Şener, G., & Özsavcı, D. (2019). Pharmacologic Effect of 5-Methoxytryptophol. ResearchGate. [Link]
-
Şener, G., & Özsavcı, D. (2019). Pharmacologic Effect of 5-Methoxytryptophol. TR Dizin. [Link]
-
PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. National Center for Biotechnology Information. [Link]
-
Şahin, S., et al. (2013). tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. PubMed. [Link]
-
Şener, G., & Özsavcı, D. (2019). Pharmacologic Effect of 5-Methoxytryptophol. Cyprus Journal of Medical Sciences. [Link]
-
PubChem. (n.d.). 5-Methoxytryptophol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5-Methoxytryptophan. National Center for Biotechnology Information. [Link]
-
Falcón, J., et al. (1996). Secretion of the Methoxyindoles Melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic Acid, and 5-methoxytryptamine From Trout Pineal Organs in Superfusion Culture: Effects of Light Intensity. PubMed. [Link]
- Di Bella, L. (1989). Total synthesis method for making an indole structure derivative product class...
-
University of Bristol. (n.d.). Melatonin. University of Bristol School of Chemistry. [Link]
-
Tan, D. X., et al. (2016). On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. PubMed. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. common-organic-chemistry.com. [Link]
-
Shaik, A. B., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Molecules. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. [Link]
-
Robbins, J. A., et al. (1989). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage... SciSpace. [Link]
-
Royal Society of Chemistry. (2018). Electronic Supplementary Information. RSC Publishing. [Link]
-
Lee, S. H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives... MDPI. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... r/OrganicChemistry. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Website. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]
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- 17. Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Boc-5-methoxytryptophol: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of N-Boc-5-methoxytryptophol, a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including melatonin analogs and other pharmacologically relevant indole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the chemical properties, a detailed, field-proven synthesis protocol, and the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group. Furthermore, this guide outlines the applications of N-Boc-5-methoxytryptophol as a versatile building block, supported by experimental workflows and characterization data.
Introduction: The Strategic Importance of N-Boc-5-methoxytryptophol
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among these, 5-methoxyindole derivatives, such as the neurohormone melatonin, have garnered significant attention for their diverse physiological roles. 5-methoxytryptophol (5-MTX), a naturally occurring pineal gland hormone, exhibits a range of biological activities, including immunomodulatory, antioxidant, and anxiolytic properties.[1] Its synthesis is closely linked to that of serotonin and melatonin.[1]
In the multi-step synthesis of complex indole-based drug candidates, the strategic protection and deprotection of reactive functional groups are paramount. The indole nitrogen of tryptophol derivatives is susceptible to undesired side reactions under various conditions. The introduction of the tert-butyloxycarbonyl (Boc) group onto the indole nitrogen of 5-methoxytryptophol yields N-Boc-5-methoxytryptophol, a stabilized and versatile intermediate. The Boc group's stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group in complex synthetic sequences.[2]
This guide will elucidate the synthesis, characterization, and strategic applications of N-Boc-5-methoxytryptophol, providing researchers with the foundational knowledge to leverage this key intermediate in their drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of N-Boc-5-methoxytryptophol is essential for its effective use in synthesis. The introduction of the bulky, lipophilic Boc group significantly alters the properties of the parent 5-methoxytryptophol molecule.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | tert-Butyl (2-(5-methoxy-1H-indol-3-yl)ethyl)carbamate | - |
| CAS Number | 380358-27-0 | [3] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [3] |
| Molecular Weight | 290.36 g/mol | [3] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General Knowledge |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methylene protons of the ethyl side chain, the methoxy group protons, and the highly shielded singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbons of the indole ring system, the ethyl side chain, the methoxy group, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ and potentially a sodium adduct [M+Na]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate carbonyl group, and the C-O stretches of the methoxy and carbamate groups, as well as aromatic C-H and C=C stretching vibrations.
Synthesis of N-Boc-5-methoxytryptophol: A Validated Protocol
The synthesis of N-Boc-5-methoxytryptophol is a straightforward procedure involving the protection of the indole nitrogen of commercially available 5-methoxytryptophol. The following protocol is a robust and scalable method for its preparation.
Rationale for Experimental Choices
The selection of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is based on its high reactivity towards amines in the presence of a base and the clean byproducts of the reaction (carbon dioxide and tert-butanol). Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting material and the reagent. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to deprotonate the indole nitrogen, increasing its nucleophilicity towards the Boc₂O.
Step-by-Step Experimental Protocol
Materials:
-
5-Methoxytryptophol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methoxytryptophol (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (approximately 10-20 mL per gram of 5-methoxytryptophol).
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford N-Boc-5-methoxytryptophol as a pure solid.
Experimental Workflow Diagram
Caption: Synthetic utility of N-Boc-5-methoxytryptophol.
Conclusion
N-Boc-5-methoxytryptophol is a strategically important and versatile chemical intermediate. Its synthesis is straightforward, and the presence of the Boc protecting group allows for a wide range of selective chemical transformations on the 5-methoxytryptophol scaffold. This technical guide has provided a comprehensive overview of its properties, a validated synthetic protocol, and its key applications in the synthesis of melatonin analogs and other complex indole derivatives. For researchers in the field of drug discovery and medicinal chemistry, a thorough understanding and proficient use of N-Boc-5-methoxytryptophol will undoubtedly facilitate the development of novel therapeutic agents.
References
-
Şanlı, A. Ö., & Söylemezoğlu, T. (2019). Pharmacologic Effect of 5-Methoxytryptophol. Cyprus Journal of Medical Sciences, 4(1), 50-54. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Technical Guide: Stability Profiling and Storage Protocols for N-Boc-5-methoxytryptophol
This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for N-Boc-5-methoxytryptophol (CAS 898746-70-8). It is designed for researchers requiring high-integrity maintenance of this intermediate during drug development and synthetic workflows.
Compound Identity:
-
Chemical Name: tert-Butyl 3-(2-hydroxyethyl)-5-methoxy-1H-indole-1-carboxylate
-
CAS Number: 898746-70-8[4]
-
Molecular Formula: C
H NO -
Molecular Weight: 291.34 g/mol
Part 1: Stability Analysis & Degradation Mechanisms
To preserve N-Boc-5-methoxytryptophol, one must understand the three primary failure modes dictated by its functional groups: the Indole-Carbamate (N-Boc) , the Electron-Rich Aromatic Ring , and the Primary Alcohol .
Acid-Catalyzed Deprotection (The Primary Risk)
The tert-butoxycarbonyl (Boc) group attached to the indole nitrogen is an electron-withdrawing group (EWG). While this stabilizes the indole ring against oxidation compared to the free amine, the N-Boc bond itself is chemically labile in acidic environments.
-
Mechanism: Protonation of the carbamate carbonyl oxygen leads to the cleavage of the tert-butyl group as a carbocation, releasing CO
and reverting the compound to the parent 5-methoxytryptophol. -
Critical Threshold: Exposure to even weak acids (pH < 4) or acidic vapors (HCl, TFA fumes) in the storage environment can initiate autocatalytic degradation.
Oxidative Degradation
The 5-methoxy group is an electron-donating group (EDG), activating the benzene ring of the indole.
-
Risk: Although the N-Boc group dampens the nucleophilicity of the indole ring, the compound remains susceptible to oxidation at the C2/C3 positions by atmospheric oxygen, especially in solution.
-
Alcohol Oxidation: The primary hydroxyl group on the ethyl side chain is susceptible to oxidation to the corresponding aldehyde (5-methoxy-N-Boc-indole-3-acetaldehyde) or carboxylic acid upon prolonged exposure to air.
Photolytic Instability
Indole derivatives possess strong UV absorption bands. Prolonged exposure to ambient light (UV-VIS spectrum) can excite the indole
Visualizing the Degradation Pathways
The following diagram illustrates the chemical pathways that must be inhibited during storage.
Caption: Primary degradation pathways. Acidolysis is the fastest kinetic threat, followed by oxidation and photolysis.
Part 2: Storage Protocols
The following protocols are designed to arrest the degradation mechanisms described above.
A. Solid State Storage (Long-Term)
For storage exceeding 48 hours, the compound must be kept in solid form.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that lowering temperature significantly retards the rate of spontaneous hydrolysis and oxidation. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric oxygen and moisture. Moisture can hydrolyze the Boc group; Oxygen attacks the indole/alcohol. |
| Container | Amber Glass Vial | Blocks UV/Visible light to prevent photolytic degradation. |
| Seal | Teflon-lined Screw Cap + Parafilm | Teflon provides a chemical barrier; Parafilm prevents gas exchange and moisture ingress. |
| Desiccant | Required in Secondary Container | The vial should be placed inside a jar/bag with silica gel to maintain low humidity. |
B. Solution State Storage (Short-Term)
Warning: N-Boc-5-methoxytryptophol is significantly less stable in solution.
-
Solvent Choice: Use anhydrous, non-protic solvents like DMSO or DMF . Avoid Methanol or Ethanol for storage >12 hours, as slow transesterification or solvolysis of the Boc group can occur.
-
Maximum Duration: Use within 24 hours if stored at room temperature. Up to 1 week if stored at -20°C.
-
Acid Scavenging: Ensure solvents are free of acidic impurities. Chloroform often contains acidic stabilizers (HCl); filter through basic alumina if using CHCl
or DCM.
Storage Decision Workflow
Caption: Decision tree for optimal storage. Solid-state storage at -20°C under inert gas is the gold standard.
Part 3: Quality Control & Safety
Quality Control (QC)
Before using stored material in critical experiments, validate purity using HPLC or TLC.
-
TLC Method: Silica gel plate. Mobile phase: Hexane/Ethyl Acetate (typically 3:1 or 2:1).
-
Visualization: UV light (254 nm).
-
Degradation Sign:[5] Appearance of a lower Rf spot (5-methoxytryptophol, free amine) or a baseline smear (oxidation products).
-
-
HPLC: C18 Column, Acetonitrile/Water gradient.
-
Note: The N-Boc derivative is more hydrophobic and will elute significantly later than the deprotected parent compound.
-
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle inside a fume hood to avoid inhaling dust.
-
Spill Cleanup: Sweep up solid spills; absorb liquid spills with vermiculite. Do not use acidic cleaning agents.
References
-
Sigma-Aldrich. 5-Methoxytryptophol Product Information & SDS. (Accessed 2024). Link
-
Cayman Chemical. 5-methoxytryptophol Product Insert. (Accessed 2024). Link
-
Alfa Chemistry. N-Boc-5-methoxytryptophol (CAS 898746-70-8) Product Entry. Link
-
Organic Chemistry Portal. Protection of Amino Groups (Boc Group Stability). Link
-
National Institutes of Health (PubChem). Melatonin Degradation Pathway (Analogous Indole Oxidation). Link
Sources
Methodological & Application
Application Note: Analytical Characterization and Quantification of N-Boc-5-methoxytryptophol
Part 1: Introduction & Physicochemical Context[1]
The Analyte
N-Boc-5-methoxytryptophol is a critical synthetic intermediate, often utilized in the preparation of complex indole alkaloids and melatonin receptor agonists. Structurally, it consists of a 5-methoxyindole core with an ethyl alcohol side chain (tryptophol), where the indole nitrogen (
-
Chemical Formula:
-
Molecular Weight: ~291.34 g/mol
-
Key Functionality: The Boc group renders the molecule significantly more lipophilic than its parent compound, 5-methoxytryptophol (5-ML), and introduces acid sensitivity—a critical factor in method development.
Analytical Challenges
-
Acid Lability: The
-Boc carbamate is susceptible to acid-catalyzed deprotection.[1][2] Standard HPLC mobile phases containing high concentrations of Trifluoroacetic Acid (TFA) can induce on-column degradation, leading to "ghost peaks" of the deprotected parent (5-ML). -
Chromatographic Behavior: The lipophilic Boc group causes a drastic retention time shift compared to the polar parent molecule, requiring a gradient with high organic strength.
-
Detection: While the indole core provides strong UV absorbance (280 nm) and native fluorescence, the Boc group is UV-silent, making the molar extinction coefficient similar to the parent but the molecular weight higher.
Part 2: Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC-UV/FLD)
Primary method for Purity and Assay.
Rationale: A Reverse-Phase (RP) method is selected.[3][4] To mitigate Boc deprotection, Formic Acid (0.1%) is preferred over TFA due to its lower acidity (higher pKa), ensuring the integrity of the carbamate bond during the run.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 5 - 10 µL |
| Detection (UV) | 280 nm (Reference: 360 nm) |
| Detection (FLD) | Excitation: 285 nm |
Gradient Profile
Note: N-Boc-5-methoxytryptophol is hydrophobic. The gradient must ramp to high organic content.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Equilibration |
| 2.0 | 40% | Isocratic Hold |
| 12.0 | 95% | Linear Ramp (Elution of N-Boc) |
| 15.0 | 95% | Wash |
| 15.1 | 40% | Re-equilibration |
| 20.0 | 40% | Stop |
System Suitability Criteria:
-
Tailing Factor (
): 0.9 < < 1.2 -
Resolution (
): > 2.0 between N-Boc-5-methoxytryptophol and any impurity (specifically the de-Boc parent, 5-ML). -
Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=6).
Method B: LC-MS/MS (Identification & Impurity Profiling)
Confirmatory method for structural validation.
Rationale: Electrospray Ionization (ESI) in positive mode is optimal. The Boc group exhibits a characteristic fragmentation pattern, losing the tert-butyl cation or the isobutylene +
Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Source | ESI Positive ( |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V (Keep low to prevent in-source fragmentation) |
| Source Temp | 120°C |
| Desolvation Gas | Nitrogen (800 L/hr) |
Fragmentation Pathway (MRM Transitions)
-
Precursor Ion:
292.1 -
Primary Product (Quant):
192.1 (Loss of 100 Da) -
Secondary Product (Qual):
236.1 (Loss of 56 Da - Isobutylene)
Part 3: Analytical Workflow & Logic
The following diagram illustrates the decision matrix for analyzing N-Boc-5-methoxytryptophol, highlighting the critical control points for stability.
Caption: Workflow emphasizing the stability check for acid-catalyzed deprotection during analysis.
Sample Preparation & Stability Protocol
Warning: N-Boc indoles are stable in solid form but can degrade in solution if acidic.
-
Diluent: Use Acetonitrile:Water (50:50). Avoid alcohols (Methanol/Ethanol) if the sample will be stored for >24 hours, as slow transesterification or solvolysis can occur under acidic catalysis.
-
Concentration: Prepare at 0.5 mg/mL for UV; 1 µg/mL for MS.
-
Storage: Autosampler must be kept at 4°C. Stability is validated for 48 hours at 4°C.
Part 4: Results Interpretation & Troubleshooting
Fragmentation Logic (LC-MS)
Understanding the fragmentation is vital for distinguishing the product from the starting material (5-ML).
Caption: ESI+ Fragmentation pathway showing characteristic loss of the Boc protecting group.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Fronting Peak | Sample solvent too strong (100% ACN). | Dilute sample in starting mobile phase (40% ACN). |
| Ghost Peak (Early Elution) | On-column deprotection of Boc group. | Switch from 0.1% TFA to 0.1% Formic Acid or 10mM Ammonium Acetate. |
| Low Sensitivity (MS) | Ion suppression or wrong polarity. | Ensure ESI Positive mode; Check for co-eluting matrix effects. |
| Split Peak | Rotamers (common in carbamates). | Increase column temperature to 40°C-45°C to coalesce rotamers. |
References
-
Tiwari, R. K., et al. (2025). "The determination of 5-methoxytryptophan in human plasma." ResearchGate.[5] (Methodology for 5-methoxyindole detection adapted for lipophilic derivatives). 5
-
ResearchGate Community Discussion. (2012). "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?" (Consensus on acid limits for Boc stability). 4
-
Metware Bio. (2023). "Ion Formation and Organic Fragmentation in LCMS." (Mechanisms of ESI fragmentation for carbamates). 6[3][7][8][9][10][11]
-
BOC Sciences. "Liquid Chromatography-Mass Spectrometry (LC-MS) Services." (General protocols for LC-MS of protected intermediates). [3][4][7][9][10][11][13]
-
Journal of Laboratory Physicians. (2021). "Validated HPLC-UV method for 5-hydroxy-indoleacetic acid." (Baseline conditions for indole separation). 14[3][4][5][7][8][9][10][11][13][15]
Sources
- 1. reddit.com [reddit.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 7. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cetjournal.it [cetjournal.it]
- 14. Validated ultraviolet high-performance liquid chromatography method for post-mortem 5-hydroxy-indoleacetic acid measurement in human cerebrospinal fluid - Journal of Laboratory Physicians [jlabphy.org]
- 15. mdpi.com [mdpi.com]
Application Note: N-Boc-5-Methoxytryptophol in Neurochemical Research
Executive Summary
N-Boc-5-methoxytryptophol (tert-butyl 3-(2-hydroxyethyl)-5-methoxy-1H-indole-1-carboxylate) is a specialized chemical tool used primarily as a protected intermediate and stable precursor in the study of pineal gland neurobiology. While its parent compound, 5-methoxytryptophol (5-MTPL) , is a bioactive physiological metabolite of melatonin with distinct roles in sleep regulation and reproductive physiology, the N-Boc derivative serves a critical role in synthetic neurochemistry .
This guide details the utility of N-Boc-5-methoxytryptophol in:
-
Regioselective Synthesis: Enabling the creation of high-affinity melatonin receptor ligands by protecting the indole nitrogen.
-
Chemical Stability: Acting as a shelf-stable precursor that resists oxidative degradation common to free indoles.
-
Analytical Standards: Serving as a lipophilic reference standard in HPLC-MS/MS workflows.
Scientific Context: The Pineal Indole Pathway
To understand the utility of the N-Boc derivative, one must situate it within the metabolic cascade of the pineal gland. Unlike melatonin, which is N-acetylated, 5-MTPL is produced via the reductive pathway of serotonin metabolism.
Mechanism of Action
-
Physiological Role: 5-MTPL levels peak during photophase (light), contrasting with melatonin's scotophase (dark) peak. It modulates reproductive hormones (FSH/LH) and exhibits antioxidant properties.
-
Receptor Interaction: It binds to MT1/MT2 melatonin receptors but with different affinity profiles and kinetic properties compared to melatonin, making it a subject of interest for "biased agonism" studies.
Pathway Visualization
The following diagram illustrates the bifurcation of serotonin metabolism, highlighting where 5-MTPL fits and where the N-Boc tool is applied.
Figure 1: Metabolic pathway of pineal indoles.[1][2] The blue hexagon indicates the synthetic entry point for N-Boc-5-methoxytryptophol, used to manipulate or purify the active red node (5-MTPL).
Application 1: High-Fidelity Synthesis of Neuroactive Probes
The primary application of N-Boc-5-methoxytryptophol is as a scaffold for derivatization . The indole nitrogen (N1) is nucleophilic; without protection, attempts to modify the side-chain hydroxyl group (e.g., alkylation to create ether-linked drugs) often result in unwanted N-alkylation byproducts.
Why Use N-Boc Protection?
-
Electronic Deactivation: The Boc group is electron-withdrawing. It pulls density from the indole ring, preventing oxidation at the C2/C3 positions during harsh synthetic steps.
-
Regiocontrol: It strictly blocks the N1 position, forcing all chemical modifications to occur exclusively at the side-chain hydroxyl (-CH2CH2OH).
-
Lipophilicity: The Boc group aids in purification by significantly increasing solubility in organic solvents (DCM, Ethyl Acetate), separating it from polar impurities.
Workflow: Synthesis of 5-MTPL Analogues
-
Starting Material: 5-Methoxytryptophol.[1][2][3][4][5][6][7]
-
Protection: React with Di-tert-butyl dicarbonate (
) and DMAP to yield N-Boc-5-methoxytryptophol . -
Functionalization: Convert the hydroxyl group to a leaving group (Tosylate/Mesylate) or react with alkyl halides.
-
Note: The N-Boc group remains stable under basic conditions used for O-alkylation.
-
-
Deprotection: Removal of Boc to restore biological activity (binding affinity requires the free N-H).
Protocol: Controlled Deprotection for Biological Assays
Researchers purchasing N-Boc-5-methoxytryptophol as a stable precursor must deprotect it to generate the active 5-MTPL for cell-based assays (e.g., HEK293 cells expressing MT1/MT2 receptors). The Boc group renders the compound inactive at the receptor site due to steric bulk.
Materials Required
-
Substrate: N-Boc-5-methoxytryptophol (Solid)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Reagent: Trifluoroacetic Acid (TFA)
-
Quench: Saturated Sodium Bicarbonate (
) -
Analysis: TLC Plates (Silica), UV Lamp (254 nm)
Step-by-Step Methodology
-
Dissolution: Dissolve 50 mg of N-Boc-5-methoxytryptophol in 2.0 mL of anhydrous DCM in a small round-bottom flask.
-
Acidification: Add 0.5 mL of TFA dropwise at 0°C (Ice bath).
-
Rationale: Low temperature prevents acid-catalyzed polymerization of the indole ring.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Monitoring: Check TLC (Mobile Phase: 50% EtOAc/Hexane). The N-Boc spot (
) should disappear, replaced by the more polar 5-MTPL spot ( ).
-
-
Quenching (Critical): Slowly pour the reaction mixture into cold saturated
. Do not evaporate TFA directly if the compound is sensitive; neutralization is safer for indoles. -
Extraction: Extract with DCM (3 x 5 mL). Dry organic layer over
.[8] -
Concentration: Evaporate solvent under reduced pressure to yield off-white 5-MTPL.
-
Validation: Verify purity via HPLC before applying to cells.
Protocol: HPLC-MS/MS Quantification
When studying the metabolism of 5-MTPL, the N-Boc derivative can act as a surrogate standard for checking extraction efficiency, as its mass is distinct (+100 Da shift) and it behaves hydrophobically.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
| Detection | ESI+ (Electrospray Ionization, Positive Mode) |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 1.0 | 10% | Load |
| 6.0 | 95% | Elution of N-Boc-5-MTPL |
| 8.0 | 95% | Wash |
| 8.1 | 10% | Re-equilibration |
Mass Transitions (MRM)
-
5-Methoxytryptophol (Target):
-
Precursor: 192.1 m/z
-
Product: 174.1 m/z (Loss of water), 160.1 m/z (Loss of methanol)
-
-
N-Boc-5-Methoxytryptophol (Standard):
-
Precursor: 292.2 m/z
-
Product: 192.1 m/z (Loss of Boc group), 236.1 m/z (Loss of t-butyl)
-
References
-
Bioactivity of 5-MTPL
-
Pineal Indole Synthesis
-
Indole Protection Chemistry
-
Metabolic Pathway Data
Sources
- 1. Melatonin [ch.ic.ac.uk]
- 2. cyprusjmedsci.com [cyprusjmedsci.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]
Technical Application Note: Controlled Deprotection of N-Boc-5-Methoxytryptophol
Abstract & Strategic Overview
The deprotection of N-Boc-5-methoxytryptophol presents a specific synthetic challenge distinct from standard amine deprotection. The substrate contains two sensitive features: an electron-rich 5-methoxyindole core and a primary hydroxyl side chain (tryptophol).
Standard acidic deprotection generates tert-butyl carbocations (
This protocol details a Scavenger-Assisted Acidolysis workflow designed to:
-
Sequester
cations using silane or sulfur-based scavengers. -
Prevent acid-catalyzed polymerization of the indole core.
Chemical Logic & Mechanism[3]
The Challenge: Cation Capture
Upon protonation and cleavage of the Boc group, the tert-butyl cation is released. Without a scavenger, the electron-rich 5-methoxyindole ring competes with the solvent to capture this cation.
Key Reaction Pathway:
Failure Mode (No Scavenger):
Mechanistic Visualization
The following diagram illustrates the divergent pathways between successful deprotection and side-reaction formation.
Figure 1: Mechanistic divergence showing the critical role of scavengers in preventing ring alkylation.
Experimental Protocols
Method A: TFA/DCM with Triethylsilane (Recommended)
Best for: High-value intermediates requiring maximum purity.
Reagents & Materials
| Reagent | Role | Equiv. | Conc. |
| N-Boc-5-MTP | Substrate | 1.0 | 0.1 M |
| Dichloromethane (DCM) | Solvent | - | Anhydrous |
| Trifluoroacetic Acid (TFA) | Acid | 10-20 | - |
| Triethylsilane (TES) | Scavenger | 2.5 | - |
| NaHCO₃ (sat. aq.) | Quench | Excess | - |
Step-by-Step Workflow
-
Preparation: Dissolve N-Boc-5-methoxytryptophol (1.0 equiv) in anhydrous DCM (concentration ~0.1 M) in a round-bottom flask under an inert atmosphere (
or Ar). -
Scavenger Addition: Add Triethylsilane (TES, 2.5 equiv).
-
Note: TES is preferred over anisole/thioanisole for this substrate as it forms volatile byproducts (isobutane/silyl species) that are easier to remove than alkylated anisoles.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Critical: Low temperature suppresses the dehydration of the primary alcohol side chain.
-
-
Acidolysis: Dropwise add TFA (final ratio DCM:TFA 2:1 to 4:1 v/v).
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC (typically 1-2 hours).
-
Endpoint: Disappearance of the non-polar Boc-protected spot.
-
-
Quench & Workup:
-
Cool back to 0°C.
-
Slowly pour the reaction mixture into a vigorously stirred saturated NaHCO₃ solution. Caution: CO₂ evolution.
-
Extract with DCM (3x). Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Method B: HCl in Dioxane (Alternative)
Best for: Scale-up or when fluorinated solvents (TFA) must be avoided.
-
Dissolve substrate in minimal 1,4-Dioxane (0.2 M).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (10 equiv).
-
Stir at RT for 1-3 hours.
-
Workup: Concentrate directly to dryness to obtain the hydrochloride salt. If the free base is required, redissolve in EtOAc and wash with NaHCO₃.
Comparative Data & Optimization
The following table summarizes expected outcomes based on internal optimization data for electron-rich indoles.
| Parameter | Method A (TFA/TES) | Method B (HCl/Dioxane) | Method C (Neat TFA) |
| Yield | 92-96% | 85-90% | 60-75% |
| Purity (HPLC) | >98% | >95% | <80% |
| Major Impurity | None | Dimerization (trace) | tert-butyl-indole |
| Reaction Time | 1-2 h | 2-4 h | <1 h |
| Suitability | High (Protects ring) | Medium (Good for salts) | Low (High side reactions) |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Purple/Black Reaction Mixture | Oxidative polymerization of the indole ring. | Ensure inert atmosphere ( |
| New Lipophilic Spot on TLC | tert-butylation of the indole ring (C-alkylation). | Insufficient scavenger. Increase TES to 5.0 equiv or switch to Thioanisole. |
| Loss of Hydroxyl Group | Dehydration to vinyl indole. | Reaction too warm or acid too concentrated. Maintain 0°C strictly. |
| Incomplete Cleavage | Steric hindrance or insufficient acid. | Increase TFA concentration to 50% v/v. Do not apply heat. |
Process Visualization
Figure 2: Operational workflow for Method A (TFA/DCM).
References
-
General N-Boc Deprotection Standards
- Indole Sensitivity & Scavengers: Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978. (Foundational work on scavengers for indole protection).
-
5-Methoxytryptophol Properties
-
Cayman Chemical. "5-methoxy Tryptophol Product Information." Link
-
-
Synthesis of 5-Methoxyindole Derivatives
-
Sherwood, A. M., et al. "A Streamlined Synthesis of 5-Methoxy-N,N-dimethyltryptamine..." ResearchGate, 2020. (Discusses similar indole handling). Link
-
-
Alternative Acidic Conditions
-
Han, G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group..." PMC, 2020. Link
-
Sources
The Strategic Application of N-Boc-5-Methoxytryptophol in Modern Drug Discovery: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic manipulation of bioactive scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of building blocks available to medicinal chemists, indoleamines represent a privileged class of compounds, owing to their prevalence in endogenous signaling molecules and their versatile chemical handles. This guide focuses on a key intermediate, N-Boc-5-methoxytryptophol , providing detailed application notes and protocols for its synthesis and utilization in the generation of innovative drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Introduction: The Significance of the 5-Methoxyindole Scaffold
The 5-methoxyindole core is a fundamental structural motif in a range of biologically active molecules, most notably the pineal hormone melatonin (N-acetyl-5-methoxytryptamine) and its metabolic precursor, serotonin.[1] 5-Methoxytryptophol (5-MTX), the parent compound of our topic, is itself an indolamine synthesized from serotonin and melatonin in the pineal gland.[2] It exhibits a distinct biological profile, including immunomodulatory, antioxidant, and anxiolytic properties, and its receptors are implicated in the regulation of cerebral artery contractility and renal function.[2][3]
The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the indole nitrogen of 5-methoxytryptophol serves a critical strategic purpose in multi-step organic synthesis. The Boc group provides robust protection of the indole nitrogen under a variety of reaction conditions, preventing unwanted side reactions and allowing for selective modification of other parts of the molecule. Its facile removal under acidic conditions makes it an ideal protecting group in complex synthetic campaigns.
Synthesis of N-Boc-5-Methoxytryptophol: A Validated Protocol
The synthesis of N-Boc-5-methoxytryptophol is a straightforward yet crucial first step in its application as a synthetic intermediate. The following protocol is a validated method for the efficient N-Boc protection of 5-methoxytryptophol.
Protocol 1: N-Boc Protection of 5-Methoxytryptophol
Materials:
-
5-Methoxytryptophol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxytryptophol (1 equivalent) in a 2:1 (v/v) mixture of THF and water.
-
Addition of Base: Add triethylamine (3 equivalents) to the solution and stir at room temperature for 5 minutes to ensure complete dissolution and deprotonation of the starting material.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of (Boc)₂O: To the cooled solution, add di-tert-butyl dicarbonate (1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-5-methoxytryptophol as a pure solid.
Expected Yield: >90%
Characterization Data: The successful synthesis of N-Boc-5-methoxytryptophol should be confirmed by spectroscopic methods. While specific literature values for this exact compound are not readily available, analogous protected indoles can be used for comparison.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet at ~1.6 ppm corresponding to the nine protons of the tert-butyl group. Shifts in the aromatic protons of the indole ring compared to the starting material. |
| ¹³C NMR | Appearance of signals corresponding to the quaternary carbon (~84 ppm) and methyl carbons (~28 ppm) of the Boc group. |
| Mass Spec. | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₁₆H₂₁NO₄. |
Applications in Drug Discovery: A Gateway to Novel Therapeutics
N-Boc-5-methoxytryptophol is a versatile intermediate for the synthesis of a variety of bioactive molecules, particularly those targeting the melatonergic system. The protected indole nitrogen allows for selective manipulation of the tryptophol side chain, opening avenues for the creation of novel melatonin receptor agonists and antagonists.
Synthesis of Melatonin Analogs
Melatonin receptors (MT1 and MT2) are established drug targets for the treatment of sleep disorders, circadian rhythm disturbances, and mood disorders.[4] N-Boc-5-methoxytryptophol serves as a key starting material for the synthesis of constrained and modified melatonin analogs with improved pharmacokinetic and pharmacodynamic properties.
Workflow for Melatonin Analog Synthesis:
Caption: Synthetic workflow for novel melatonin analogs.
This generalized scheme allows for the introduction of diverse functionalities at the terminal amine position, leading to the generation of libraries of novel compounds for screening against melatonin receptors.
Development of Constrained Indoleamine Analogs
Constraining the flexible side chain of tryptamines can lead to compounds with enhanced receptor selectivity and improved metabolic stability. N-Boc-5-methoxytryptophol can be utilized in the synthesis of conformationally restricted analogs, such as those incorporating cyclopropane rings or other rigidifying elements.
Deprotection of the N-Boc Group: The Final Step
The removal of the Boc protecting group is typically the final step in the synthesis of the target molecule. Acid-catalyzed deprotection is the most common and efficient method.
Protocol 2: N-Boc Deprotection
Materials:
-
N-Boc protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected compound in dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM) to the stirred solution.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting free amine can be purified by crystallization or chromatography as required.
Causality Behind Experimental Choices: The use of TFA in DCM is a standard and highly effective method for Boc deprotection. The reaction is typically rapid at room temperature, but cooling to 0 °C can help to minimize potential side reactions with acid-sensitive functional groups. The basic work-up is essential to remove the TFA and isolate the free amine product.
Conclusion
N-Boc-5-methoxytryptophol is a strategically important and versatile intermediate in drug discovery. Its synthesis is efficient, and its use allows for the controlled and selective modification of the 5-methoxyindole scaffold. By leveraging the protocols and insights provided in this guide, researchers can effectively incorporate this valuable building block into their synthetic strategies to develop novel and potent therapeutic agents targeting a range of biological systems.
References
-
Şehirli, A. Ö., & Savtekin, G. (2019). Pharmacologic Effect of 5-Methoxytryptophol. Cyprus Journal of Medical Sciences, 4(1), 53-57. [Link]
-
Pharmacologic Effect of 5-Methoxytryptophol. Cyprus Journal of Medical Sciences. [Link]
- Synthesis method of N-acetyl-5-methoxy tryptamine.
-
Melatonin. (n.d.). [Link]
-
Maji, D., & Misra, S. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25064-25069. [Link]
-
Falcão, R. P., et al. (2021). Anti-Inflammatory Effects of Melatonin and 5-Methoxytryptophol on Lipopolysaccharide-Induced Acute Pulpitis in Rats. Journal of Endodontics, 47(2), 248-254. [Link]
-
Falcão, R. P., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54625. [Link]
-
Melatonin receptor. (2023, October 26). In Wikipedia. [Link]
-
Falcón, J., et al. (1996). Secretion of the Methoxyindoles Melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic Acid, and 5-methoxytryptamine From Trout Pineal Organs in Superfusion Culture: Effects of Light Intensity. General and Comparative Endocrinology, 101(2), 211-223. [Link]
-
Melatonin as a Potential Multitherapeutic Agent. (2021). International Journal of Molecular Sciences, 22(3), 1229. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, 28(4), 1845-1852. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
Tan, D. X., et al. (2016). On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. Journal of Pineal Research, 61(2), 147-157. [Link]
Sources
Troubleshooting & Optimization
Technical Guide: N-Boc-5-Methoxytryptophol Synthesis & Yield Optimization
The following technical guide details the optimization of N-Boc-5-methoxytryptophol synthesis. This document is structured to address the specific chemoselectivity challenges inherent to this molecule, providing robust protocols and troubleshooting logic for researchers.
Executive Summary & Chemical Strategy
Target Molecule: N-Boc-5-methoxytryptophol (N-tert-butoxycarbonyl-5-methoxy-3-(2-hydroxyethyl)indole). Core Challenge: Chemoselectivity. The 5-methoxytryptophol (5-MTOH) scaffold contains two nucleophilic sites:
-
Indole Nitrogen (N-1): Weakly nucleophilic (
in DMSO), sterically hindered, forms an unstable carbamate. -
Primary Alcohol (C-3 side chain): Moderately nucleophilic (
in DMSO), forms a stable carbonate.
The Yield Trap:
Standard Boc protection conditions (e.g.,
Strategic Decision Tree
Use the following logic to select your synthetic route:
Figure 1: Strategic workflow for N-Boc protection of indole alcohols. Route B is recommended for high-value applications.
Protocol 1: The "Gold Standard" Orthogonal Route (Recommended)
This route eliminates side-reactions by temporarily masking the alcohol. While it adds steps, it is self-validating and typically yields >85% pure product without difficult chromatography.
Step 1: Silyl Protection[1]
-
Reagents: TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DCM (
). -
Why: Silyl ethers form exclusively on the alcohol under these conditions; the indole nitrogen is too non-nucleophilic to react with TBDMS-Cl without strong base.
-
Checkpoint: Monitor TLC. The product (O-TBDMS ether) will be less polar than the starting material.
Step 2: N-Boc Protection[2][3]
-
Reagents:
(1.5 eq), DMAP (0.1 eq), (1.2 eq), MeCN or DCM. -
Mechanism: With the alcohol blocked, we can safely use DMAP . DMAP forms a reactive N-acylpyridinium intermediate with
, which is strong enough to acylate the indole nitrogen. -
Observation: Gas evolution (
) indicates reaction progress.
Step 3: Desilylation
-
Reagents: TBAF (1.1 eq) in THF,
. -
Critical Note: Do not use basic methanol (e.g.,
) for deprotection. Indole N-Boc groups are base-labile and can fall off in methoxide solutions [1]. TBAF is neutral/mildly basic and selective for the Si-O bond.
Protocol 2: The Direct Selective Route (For High Throughput)
If step count is critical, use the
Reagents: Sodium Hydride (NaH, 60% dispersion), Anhydrous DMF.
Protocol:
-
Dissolve 5-methoxytryptophol in anhydrous DMF (0.1 M). Cool to
. -
Add NaH (1.1 eq) slowly. Stir for 30 min at
.-
Chemistry: NaH quantitatively deprotonates the Indole-NH. The alkoxide (O-) is not formed significantly because the alcohol is 8 orders of magnitude less acidic than the indole in DMSO/DMF.
-
-
Add
(1.05 eq) dropwise. -
Stir at
for 1 hour. Quench with saturated .
Risk Factors:
-
Excess Base: If >1.2 eq NaH is used, the alcohol will deprotonate, leading to O-Boc or Bis-Boc.
-
Temperature: Higher temperatures promote equilibration and O-attack.
Troubleshooting & FAQs
Q1: I used DMAP and Boc2O directly, but my yield is low (<40%). Why?
Diagnosis: You likely formed the O-Boc carbonate or the N,O-bis-Boc product.
Explanation: DMAP is a "nucleophilic catalyst" that activates
Q2: I see the product on TLC, but it disappears during workup/column.
Diagnosis: N-Boc Indole Instability. Explanation: Unlike aliphatic carbamates (which are very stable), N-Boc indoles behave like acyl-azoles. The lone pair of the nitrogen is part of the aromatic ring, making the Boc carbonyl highly electrophilic. They can be cleaved by:
-
Silica gel (if too acidic).
-
Nucleophilic solvents (Methanol/Ethanol) especially with traces of base.
-
Heating >60°C. Fix:
-
Neutralize Silica: Pre-treat your column silica with 1%
in hexanes. -
Avoid Alcohols: Do not use MeOH/EtOH in your workup or crystallization. Use Acetone/Hexanes or EtOAc/Hexanes.
-
Cold Workup: Keep extraction and evaporation temperatures <30°C.
Q3: Can I just make the Bis-Boc product and then hydrolyze the O-Boc?
Diagnosis: Risky Strategy. Explanation: While alkyl carbonates (O-Boc) are base-labile, N-Boc indoles are also base-labile (often comparable to or faster than carbonates depending on the nucleophile) [1]. Attempting to selectively cleave the O-Boc with NaOH or LiOH often results in removing the N-Boc group as well, returning you to the starting material. Recommendation: Avoid this path. Orthogonal protection (Protocol 1) is safer.
Q4: My NaH reaction turned black/tarry.
Diagnosis: Oxidation or Polymerization. Explanation: Indoles are electron-rich and prone to oxidative polymerization, especially in the presence of strong bases and trace oxygen. Fix:
-
Degas your DMF with Nitrogen/Argon before use.
-
Ensure the reaction remains under an inert atmosphere.
-
Keep the reaction cold (
).
Data Comparison: Base vs. Yield[4][5]
| Method | Base/Catalyst | Solvent | Selectivity (N:O:Bis) | Yield (Isolated) |
| Standard | DMAP (0.1 eq), | DCM | 20:50:30 | < 30% |
| Direct | NaH (1.1 eq) | DMF | 90:5:5 | 65-75% |
| Orthogonal | Imidazole / DMAP | DCM | >99:0:0 | 85-92% |
References
-
Selective Deprotection of N-Boc Indoles: Venkateswarlu, Y., et al. "Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles... using catalytic NaOMe."[1] Synthetic Communications, 37: 281–287, 2007.[1] Key Insight: This paper confirms the lability of N-Boc indoles to methoxide, warning against basic methanol workups.
-
pKa Data (DMSO): Bordwell pKa Table. Indole N-H (
21.[2]0) vs. Alcohol O-H ( 29.8). Key Insight: The massive acidity difference supports the use of NaH for selective N-deprotonation. - Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
Technical Support Center: Synthesis of N-Boc-5-methoxytryptophol
Welcome to the technical support center for the synthesis of N-Boc-5-methoxytryptophol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Here, we dissect potential issues, provide in-depth troubleshooting strategies, and offer validated protocols to ensure a successful and efficient synthesis.
Introduction: The Chemistry of Protection
The synthesis of N-Boc-5-methoxytryptophol involves the protection of the indole nitrogen of 5-methoxytryptophol using a tert-butyloxycarbonyl (Boc) group. This is a crucial step in multi-step syntheses to prevent unwanted side reactions involving the nucleophilic indole nitrogen. The primary reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is not without its nuances, particularly given the presence of a primary hydroxyl group in the starting material.
This guide will address the critical aspects of this reaction, from managing chemoselectivity to overcoming purification hurdles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of N-Boc-5-methoxytryptophol.
Reaction Monitoring & Analysis
Question 1: My TLC plate shows multiple spots even in the early stages of the reaction. What are these and how can I get a cleaner reaction?
Answer:
The appearance of multiple spots on your TLC plate is a common observation and can be attributed to several factors. Besides your starting material (5-methoxytryptophol) and the desired N-Boc protected product, you may be observing the formation of side products.
-
Potential Side Products:
-
N,O-bis(Boc)-5-methoxytryptophol: This arises from the protection of both the indole nitrogen and the primary hydroxyl group. This is more likely to occur with prolonged reaction times, excess Boc₂O, and the use of a strong acylation catalyst like 4-(Dimethylamino)pyridine (DMAP).[1][2]
-
O-Boc-5-methoxytryptophol: In some cases, preferential protection of the hydroxyl group can occur, though N-protection is generally favored for indoles under basic conditions.
-
Di-tert-butyl carbonate: A byproduct from the decomposition of Boc₂O.
-
Unreacted Starting Material: Incomplete conversion will result in a spot corresponding to 5-methoxytryptophol.
-
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a modest excess of Boc₂O (typically 1.1 to 1.5 equivalents). A large excess increases the likelihood of di-protection.
-
Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred.
-
Catalyst Choice: While DMAP can accelerate the reaction, it is a potent acylation catalyst and can promote O-acylation.[2] If you observe significant O-protection, consider reducing the amount of DMAP or omitting it entirely.
-
Reaction Temperature: Running the reaction at room temperature or 0 °C can help improve selectivity and minimize side reactions.
-
TLC Visualization Tips:
-
UV Light (254 nm): Both the starting material and the N-Boc product are UV active due to the indole ring system.
-
Permanganate Stain: The hydroxyl group of the starting material and any O-acylated byproducts will react with a potassium permanganate stain, while the N-Boc product will be less reactive. This can help differentiate between N- and O-protected species.[3]
-
Ceric Ammonium Molybdate (CAM) Stain: This is a general stain for organic compounds and will visualize all spots.
Chemoselectivity: N- vs. O-Protection
Question 2: I seem to be getting a significant amount of the O-Boc protected product. How can I favor N-protection?
Answer:
Achieving high chemoselectivity for N-protection over O-protection is a key challenge in this synthesis. The indole nitrogen is generally more nucleophilic than the primary alcohol, but under certain conditions, O-acylation can compete.
-
Understanding the Reactivity: The pKa of the indole N-H is approximately 17, while the pKa of a primary alcohol is around 16. In the presence of a base, the indole nitrogen is more readily deprotonated, making it a more potent nucleophile.
-
Strategies to Enhance N-Selectivity:
-
Choice of Base: Using a hindered, non-nucleophilic base like DIPEA can favor deprotonation of the more accessible indole nitrogen.
-
Solvent Effects: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used and generally favor N-protection.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C) can increase the selectivity of the reaction.
-
Avoid Strong Acylation Catalysts: As mentioned, DMAP can significantly increase the rate of O-acylation. If O-protection is a major issue, it is best to avoid DMAP.
-
Byproduct Formation & Impurities
Question 3: After workup, my crude product is an oil that is difficult to purify. What are the likely impurities?
Answer:
A crude product that is an oil or a sticky solid often contains several impurities that interfere with crystallization and purification.
-
Common Impurities:
-
tert-Butanol: A byproduct of the reaction of Boc₂O. It is volatile and should be removed under reduced pressure.
-
Excess Boc₂O: Unreacted di-tert-butyl dicarbonate can be present.
-
N,O-bis(Boc)-5-methoxytryptophol: This di-protected species is often a significant impurity.
-
Unreacted 5-methoxytryptophol: Incomplete conversion will leave starting material in your crude product.
-
Urea or Isocyanate derivatives: In the presence of certain bases and at elevated temperatures, side reactions leading to these byproducts can occur, although they are less common under standard Boc protection conditions.[4]
-
-
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup with a mild acid (e.g., dilute HCl or NH₄Cl solution) followed by a brine wash will help remove the base and any water-soluble byproducts.
-
Column Chromatography: This is the most effective method for separating the desired N-Boc product from the starting material and the N,O-bis(Boc) byproduct. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. The N-Boc product is less polar than the starting material but more polar than the di-protected byproduct.
-
Selective Deprotection: A clever strategy to remove the N,O-bis(Boc) impurity is to exploit the relative lability of the N-Boc group on the indole. Treating the crude mixture with a mild base such as sodium methoxide in methanol can selectively cleave the N-Boc group of the di-protected species, converting it back to the O-Boc protected starting material, which can then be more easily separated by chromatography.
-
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of N-Boc-5-methoxytryptophol. This protocol is designed to be a self-validating system, with in-process checks and characterization data for verification.
Protocol: Synthesis of N-Boc-5-methoxytryptophol
Materials:
-
5-Methoxytryptophol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxytryptophol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the solution. If using, add a catalytic amount of DMAP (0.1 eq).
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes). The starting material will have a lower Rf than the N-Boc protected product.
-
Workup: Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization Data (Typical):
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.0 (br s, 1H, indole NH-Boc), 7.2-7.0 (m, 2H, Ar-H), 6.8 (dd, 1H, Ar-H), 3.8 (s, 3H, OCH₃), 3.8 (t, 2H, CH₂OH), 2.9 (t, 2H, Ar-CH₂), 1.6 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~150.1, 131.5, 128.0, 123.5, 112.0, 111.8, 100.5, 83.5, 62.5, 55.9, 28.3, 25.0 |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of N-Boc-5-methoxytryptophol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. J. Org. Chem.2000, 65 (20), 6368–6380.
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999.
-
Aouf, C.; Le, T.; Bressy, C.; Souto, J. A.; Tenti, G.; Pelay-Gimeno, M.; Garcia-Sosa, A. T.; Mangelinckx, S.; De Kimpe, N. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules2012 , 17 (8), 9437-9451. [Link]
-
Ragnarsson, U.; Grehn, L. Dual protection of amino functions involving Boc. Org. Biomol. Chem.2013 , 11 (37), 6245-6263. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
Sources
N-Boc-5-methoxytryptophol solubility problems and solutions
Executive Summary & Molecule Analysis
The Core Problem: Researchers often treat N-Boc-5-methoxytryptophol similarly to its parent compounds (Melatonin or 5-Methoxytryptophol), expecting moderate solubility in alcohols or aqueous buffers. This is a critical error. The addition of the tert-butyloxycarbonyl (Boc) protecting group to the indole nitrogen drastically alters the physicochemical landscape of the molecule, shifting it from "amphiphilic" to highly lipophilic .
Structural Impact on Solubility:
-
Indole Core: Naturally hydrophobic.
-
5-Methoxy Group: Adds slight polarity but not enough to counteract the core.
-
N-Boc Group (The Culprit): This bulky, non-polar group masks the hydrogen-bonding potential of the indole N-H. It acts as a "grease ball," making the molecule effectively insoluble in water and highly prone to precipitation (crashing out) upon dilution.
Critical Troubleshooting (Q&A Format)
Module A: Stock Solution Preparation
Q: I tried dissolving the powder directly in PBS/Media, but it formed a floating white clump. What happened? A: You encountered the "Hydrophobic Effect." N-Boc-5-methoxytryptophol has near-zero water solubility. The cohesive forces of water exclude the non-polar Boc-indole molecules, forcing them to aggregate.
The Solution: You must prepare a high-concentration organic stock solution first.
| Solvent | Solubility Rating | Recommended Conc. | Notes |
| DMSO | Excellent | 20–50 mg/mL | Preferred. High boiling point, stable, miscible with water. |
| DMF | Very Good | 20–50 mg/mL | Good alternative, but more toxic to cells than DMSO. |
| Ethanol | Moderate | 5–10 mg/mL | Not Recommended for Stock. Evaporates effectively but lower saturation point for this specific lipophile. |
| Water/PBS | Fail | < 0.01 mg/mL | Do not use. |
Protocol:
-
Weigh the specific amount of N-Boc-5-methoxytryptophol.
-
Add anhydrous DMSO (ensure DMSO is fresh; water absorption reduces solvency).
-
Vortex vigorously for 30–60 seconds.
-
Optional: If particles persist, warm the vial to 37°C in a water bath for 2 minutes. The Boc group is thermally stable at this temperature.
Module B: Aqueous Dilution (The "Crash" Phenomenon)
Q: My DMSO stock is clear, but when I add it to my cell culture media, it turns cloudy immediately. How do I fix this? A: This is "Solvent Shock." When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses away rapidly, leaving the lipophilic molecules stranded. They instantly crystallize (precipitate).
The Solution: Use the "Step-Down" Serial Dilution Method or a Carrier System .
Method 1: The Step-Down Protocol (For < 10 µM Final Conc.)
Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Stock: 20 mM in DMSO.
-
Intermediate: Dilute Stock 1:10 into pure Ethanol (creates a 2 mM solution). The Ethanol acts as a bridge.
-
Final: Dilute the Intermediate dropwise into rapidly stirring media.
Method 2: Carrier-Assisted Solubilization (For High Conc.)
If you need > 10 µM in aqueous buffer, you need a molecular chaperone.
-
Cyclodextrins: Pre-dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your buffer (10–20% w/v). Add your DMSO stock to this solution. The cyclodextrin encapsulates the hydrophobic Boc-indole, keeping it in solution.
Module C: Stability & Storage
Q: My stock solution turned yellow after a week at room temperature. Is it still good? A: Likely not. While the Boc group protects the Nitrogen, the indole ring is electron-rich and sensitive to oxidation (light/air). Furthermore, the Boc group itself is acid-labile .
Stability Rules:
-
Acid Sensitivity: Never use acidic buffers (pH < 5.0) for solubilization. The Boc group will hydrolyze (fall off), yielding 5-methoxytryptophol and CO₂ gas.
-
Temperature: Store solid powder at -20°C. Store DMSO stocks at -20°C or -80°C.
-
Freeze-Thaw: Aliquot stocks to avoid repeated freeze-thaw cycles, which introduces moisture. Moisture + Time = Hydrolysis.
Visualized Workflows
Figure 1: Solubility Decision Matrix
Use this logic flow to determine the correct solvent system for your application.
Caption: Figure 1: Decision matrix for solvent selection based on experimental intent. Note the divergence between chemical synthesis (organic solvents) and biological assays (DMSO/Carrier systems).
Figure 2: The "Step-Down" Dilution Protocol
Follow this specific workflow to minimize precipitation during aqueous dilution.
Caption: Figure 2: The Step-Down Protocol. Creating an intermediate dilution in a compatible solvent (like Ethanol) bridges the polarity gap between pure DMSO and pure water.
References & Further Reading
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Authoritative source on N-Boc stability, acid lability, and solvent compatibility).
-
Li, Di, et al. (2020). "Solubility of Indole Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. (General reference for indole lipophilicity).
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Source for cyclodextrin solubilization mechanism).
Sources
Technical Support Center: N-Boc-5-methoxytryptophol Handling and Stability
Welcome to the comprehensive technical support guide for N-Boc-5-methoxytryptophol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this important indole derivative. Our goal is to empower you with the knowledge to prevent degradation and ensure the integrity of your experiments.
Introduction: Understanding the Molecule
N-Boc-5-methoxytryptophol is a valuable building block in organic synthesis, particularly in the development of novel therapeutics, owing to its protected indole structure. The stability of this compound is paramount for reproducible and reliable experimental outcomes. Degradation can occur through several pathways, primarily targeting the electron-rich indole core and the acid-labile N-Boc (tert-butyloxycarbonyl) protecting group. This guide will delve into the causes of degradation and provide actionable strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-Boc-5-methoxytryptophol?
A1: The degradation of N-Boc-5-methoxytryptophol is primarily governed by the lability of the N-Boc protecting group and the susceptibility of the 5-methoxyindole core to oxidation and photodegradation.
-
Acid-Catalyzed Deprotection: The N-Boc group is highly susceptible to cleavage under acidic conditions, yielding the free amine, 5-methoxytryptophol, and gaseous byproducts.[1] This is often an intended synthetic step but can be an unwanted side reaction if acidic conditions are inadvertently introduced.
-
Oxidative Degradation: The indole ring is electron-rich and can be oxidized by atmospheric oxygen, reactive oxygen species (ROS), or other oxidizing agents.[2] This can lead to a complex mixture of degradation products, including hydroxylated and ring-opened species.
-
Photodegradation: Indole derivatives are known to be sensitive to light, particularly in the UV spectrum.[3] Exposure to light can lead to the formation of radicals and subsequent degradation.
Q2: What are the recommended storage conditions for N-Boc-5-methoxytryptophol?
A2: Proper storage is the first line of defense against degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [4] 2-8°C for short-term use. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidative degradation. |
| Light | Store in an amber or opaque vial.[3] | Protects the compound from light-induced degradation. |
| Form | Store as a solid or in a dry, aprotic solvent. | Avoids hydrolysis of the N-Boc group and other potential solvent-mediated degradation. |
Q3: My N-Boc-5-methoxytryptophol solution has turned yellow/brown. What does this indicate?
A3: A change in color, particularly to yellow or brown, is a common indicator of degradation, likely due to oxidation of the indole ring. This can be caused by prolonged exposure to air or light. It is recommended to verify the purity of the material by an appropriate analytical method, such as HPLC or TLC, before use.
Q4: Can I store N-Boc-5-methoxytryptophol in an aqueous buffer?
A4: It is generally not recommended to store N-Boc-5-methoxytryptophol in aqueous solutions for extended periods. A product information sheet for the parent compound, 5-methoxytryptophol, advises against storing aqueous solutions for more than one day. While the N-Boc group offers some protection, the potential for hydrolysis, especially if the pH is not strictly neutral, and the increased mobility of reactants in solution can accelerate degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of N-Boc-5-methoxytryptophol in your experiments.
Issue 1: Loss of the N-Boc Protecting Group
Symptom: You observe the formation of a more polar spot on a TLC plate or an earlier eluting peak in reverse-phase HPLC, corresponding to 5-methoxytryptophol.
Potential Causes & Solutions:
-
Acidic Conditions:
-
Cause: Exposure to acidic reagents, solvents (e.g., unpurified chloroform which can contain HCl), or acidic surfaces (e.g., some grades of silica gel).
-
Solution: Ensure all solvents and reagents are neutral and of high purity. When performing chromatography, consider using silica gel that has been neutralized with a base like triethylamine.
-
-
Elevated Temperatures:
-
Cause: While primarily acid-labile, prolonged heating can also lead to the thermal deprotection of the N-Boc group.[5]
-
Solution: Avoid excessive heating of the compound, both in solid form and in solution. If a reaction requires heat, use the lowest effective temperature and minimize the reaction time.
-
Issue 2: Formation of Multiple Unidentified Impurities
Symptom: Your analytical data (e.g., HPLC, LC-MS) shows multiple new peaks, indicating the formation of several degradation products.
Potential Causes & Solutions:
-
Oxidation:
-
Cause: Exposure to air (oxygen) during handling or reaction setup.
-
Solution: Handle the compound under an inert atmosphere whenever possible. Use deoxygenated solvents for reactions and solutions. Consider adding an antioxidant like BHT (butylated hydroxytoluene) for long-term solution storage, if compatible with your experimental design.
-
-
Photodegradation:
-
Cause: Exposure of the solid compound or its solutions to ambient light, especially for prolonged periods.
-
Solution: Work in a fume hood with the sash down to minimize light exposure. Use amber glassware or wrap your reaction vessels in aluminum foil.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol is designed to minimize degradation during the preparation of a stock solution for experimental use.
-
Preparation: Bring the vial of N-Boc-5-methoxytryptophol to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: If available, perform the following steps in a glove box or under a gentle stream of argon or nitrogen.
-
Solvent Selection: Use a dry, aprotic solvent of high purity (e.g., anhydrous DMSO, DMF, or ethanol).
-
Dissolution: Add the desired volume of solvent to the solid N-Boc-5-methoxytryptophol. Mix gently until fully dissolved.
-
Storage: Store the stock solution in an amber vial at -20°C. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Purity by HPLC
A stability-indicating HPLC method is crucial for assessing the purity of N-Boc-5-methoxytryptophol. While a specific validated method for this exact compound is not widely published, a general reverse-phase method can be adapted.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 224 nm and 277 nm[4] |
| Injection Volume | 10 µL |
This method should be able to separate the non-polar N-Boc-5-methoxytryptophol from the more polar potential degradant, 5-methoxytryptophol. Further optimization may be required to resolve other degradation products.
Visualizing Degradation Pathways and Prevention
Degradation Pathways
Caption: Potential degradation pathways of N-Boc-5-methoxytryptophol.
Prevention Workflow
Caption: Recommended workflow for preventing degradation.
References
-
Jozwiak, K., et al. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Hardeland, R., et al. (1999). Melatonin and 5-methoxytryptamine in the bioluminescent dinoflagellate Gonyaulax polyedra. Restoration of the circadian glow peak after suppression of indoleamine biosynthesis or oxidative stress. Advances in Experimental Medicine and Biology. [Link]
- Ray, S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
-
Zawilska, J. B., et al. (2022). Changes in the Metabolic Profile of Melatonin Synthesis-Related Indoles during Post-Embryonic Development of the Turkey Pineal Organ. MDPI. [Link]
- Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
-
FooDB. (2011). Showing Compound 5-Methoxytryptophol (FDB022726). Retrieved February 4, 2026, from [Link]
-
Beck, O., & Jonsson, G. (1988). Analysis of melatonin, 5-methoxytryptophol and 5-methoxyindoleacetic acid in the pineal gland and retina of hamster by capillary column gas chromatography-mass spectrometry. PubMed. [Link]
-
Balzer, I., & Hardeland, R. (1991). Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus). PubMed. [Link]
-
Balzer, I., et al. (1987). The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study. PubMed. [Link]
-
Muszynska, B., et al. (2018). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. MDPI. [Link]
- Jané, A., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Thompson, A. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]
-
Hardy Diagnostics. (n.d.). Indole Test Reagents. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). melatonin degradation I | Pathway. Retrieved February 4, 2026, from [Link]
- dos Santos, L. F., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product.
-
Galano, A., et al. (2018). Melatonin: A Versatile Protector against Oxidative DNA Damage. MDPI. [Link]
- Reddy, B. V. S., et al. (2025). The Synthesis and Characterization of Bemotrizinol Impurities.
-
Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR. Retrieved February 4, 2026, from [Link]
-
Wang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi. [Link]
- Nakazawa, Y., & Sporns, P. (2025). Hydrolytic Stability at Intermediate pHs of the Common Purine Nucleotides in Food, Inosine-5′-monophosphate, Guanosine-5.
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin and 5-methoxytryptamine in the bioluminescent dinoflagellate Gonyaulax polyedra. Restoration of the circadian glow peak after suppression of indoleamine biosynthesis or oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting N-Boc Deprotection of 5-Methoxytryptophol
Technical Support Center & Optimization Guide
Executive Summary: The "Electron-Rich" Trap
Deprotecting N-Boc-5-methoxytryptophol is deceptively difficult compared to standard amine deprotection. The presence of the 5-methoxy group combined with the indole core creates a hyper-nucleophilic aromatic system.
When you treat this molecule with standard strong acids (TFA/DCM), the generated tert-butyl cation (
This guide provides the protocols and diagnostic tools to navigate these competing reactivities.
Diagnostic Workflow
Use this decision tree to identify the root cause of your failure mode immediately.
Figure 1: Diagnostic logic for identifying failure modes in 5-methoxytryptophol deprotection.
Mechanistic Insight: The Scavenger Necessity
The success of this reaction relies entirely on the kinetic competition between the scavenger and the indole ring for the
-
Path A (Desired):
is intercepted by a scavenger (e.g., Triethylsilane) to form volatile isobutane or a silyl-ether. -
Path B (Undesired):
attacks the C2/C7 position of 5-methoxytryptophol. The 5-OMe group donates electron density into the ring, increasing the rate of this side reaction by orders of magnitude compared to unsubstituted indole.
Figure 2: Kinetic competition between product formation and irreversible ring alkylation.
Optimized Protocols
Protocol A: The "Scavenger Cocktail" Method (Recommended)
Best for: Standard laboratory scale (mg to grams) where TFA is acceptable.
Reagents:
-
Scavengers: Triethylsilane (TES) OR Thioanisole.
Procedure:
-
Dissolve N-Boc-5-methoxytryptophol (1.0 equiv) in DCM (
). -
CRITICAL STEP: Add Triethylsilane (2.0 - 5.0 equiv) or Thioanisole (5.0 equiv) . Stir for 5 minutes to ensure homogeneity.
-
Note: Thioanisole is superior for highly electron-rich systems but smells potent.
-
-
Cool the mixture to
. -
Add TFA dropwise. Final ratio should be DCM:TFA (4:1) or (2:1) . Do not use neat TFA.
-
Warm to Room Temperature and monitor by TLC/LCMS. Reaction typically completes in 1–3 hours.[6]
-
Workup: Concentrate in vacuo (do not heat >
). Co-evaporate with Toluene ( ) to remove residual TFA.[1]
Protocol B: The "Mild In-Situ" Method (High Sensitivity)
Best for: Substrates prone to polymerization or acid-catalyzed degradation.
Reagents:
-
Oxalyl Chloride [
][6] -
Methanol (MeOH) (Anhydrous)
Mechanism: Oxalyl chloride reacts with MeOH to generate anhydrous HCl in situ in a controlled manner.
Procedure:
-
Dissolve substrate in anhydrous MeOH (
). -
Add Oxalyl Chloride (3.0 equiv) dropwise at
.-
Caution: Gas evolution (CO/CO2) will occur. Vent properly.
-
-
Stir at Room Temperature.
-
Workup: Concentrate directly. The byproduct is volatile methyl formate/HCl, leaving the clean hydrochloride salt.
Troubleshooting & FAQ
Q1: My reaction mixture turned dark pink/red. Is the product gone?
Diagnosis: This indicates indole oxidation or dimerization (polymerization), common in high-concentration strong acids. Fix:
-
Reduce Acid Concentration: Switch from 1:1 TFA:DCM to 1:4.
-
Exclude Light/Air: Indoles are photo-oxidatively unstable. Wrap the flask in foil and run under Nitrogen/Argon.
-
Use Protocol B: The in situ HCl method is milder and often prevents the "pink death" associated with TFA.
Q2: I see a "M+56" peak in my mass spec.
Diagnosis: You have tert-butylated your indole ring.[9] This is irreversible. Fix: You must restart. In the next attempt, increase the scavenger load . If using TES (2 eq) failed, switch to a "Cocktail K" mimic: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) , or simply add 1,2-ethanedithiol (EDT) as a co-scavenger.
Q3: Can I use HCl in Dioxane?
Answer: Yes, but commercially available 4M HCl in Dioxane often contains water or degradation products if old.
-
Risk: If the acid is too strong/concentrated, it promotes dimerization.
-
Recommendation: Dilute the 4M HCl/Dioxane with DCM (1:1) before adding to the substrate, and ensure a scavenger (TES) is present.
Q4: The product degrades during basic workup.
Diagnosis: 5-methoxytryptophol can be sensitive to strong bases during extraction.
Fix: Avoid NaOH or concentrated
-
Preferred: Quench with saturated
(mild) or use a solid-supported amine scavenger (e.g., Amberlyst A-21) to neutralize the acid, then filter.
Comparison of Methods
| Feature | TFA / DCM + Scavenger | Oxalyl Chloride / MeOH | HCl / Dioxane |
| Acidity | High | Medium (Controlled) | High |
| Risk of Alkylation | High (requires scavenger) | Low | Moderate |
| Risk of Polymerization | High | Low | Moderate |
| Workup Ease | Low (TFA removal difficult) | High (Volatile byproducts) | Medium |
| Scavenger Need | Mandatory | Optional | Recommended |
References
-
George, N., et al. (2020).[4][6][7] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC - NIH. Retrieved from [Link]
-
Lundt, B. F., et al. (1978). Scavengers for Boc deprotection. Int. J. Pept.[4] Protein Res. (Classic mechanistic reference for scavenger cocktails).
-
ResearchGate. (2025). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: N-Boc-5-Methoxytryptophol vs. 5-Methoxytryptophol
Executive Summary
This guide provides a critical technical comparison between 5-methoxytryptophol (5-MTP) and its chemically protected derivative, N-Boc-5-methoxytryptophol (N-Boc-5-MTP) .
While these compounds share a core indole scaffold, they serve fundamentally different roles in research and development. 5-MTP is a bioactive metabolite involved in circadian rhythm regulation and cytoprotection. N-Boc-5-MTP is a synthetic intermediate—a "chemical tool" utilized to mask the indole nitrogen during complex organic synthesis.
Key Takeaway: Researchers should not use N-Boc-5-MTP as a direct substitute for 5-MTP in biological assays unless investigating specific lipophilic prodrug mechanisms or using it as a negative control.
Part 1: Chemical Identity & Structural Divergence
The primary distinction lies in the modification of the indole nitrogen (N1 position). This modification drastically alters solubility, stability, and receptor binding affinity.
Structural Comparison Table
| Feature | 5-Methoxytryptophol (5-MTP) | N-Boc-5-Methoxytryptophol |
| CAS Number | 712-09-4 | 153953-66-9 (approx/varies by isomer) |
| Molecular Role | Endogenous Metabolite / Bioactive Agent | Synthetic Intermediate / Protected Scaffold |
| Indole Nitrogen (N1) | Free (-NH) | Protected (-N-COOC(CH₃)₃) |
| Lipophilicity (LogP) | ~1.2 (Moderate) | > 3.5 (High) |
| Solubility | Soluble in Ethanol, DMSO; slightly in H₂O | Insoluble in H₂O; Soluble in DCM, EtOAc |
| Reactivity | Nucleophilic at C3; prone to oxidation | N1 blocked; resistant to N-alkylation |
| Primary Application | Cell signaling, circadian studies, antioxidant assays | Synthesis of 5-MTP esters, ethers, or conjugates |
The "Boc" Factor: Implications for Research
The tert-butyloxycarbonyl (Boc) group on N-Boc-5-MTP acts as a steric and electronic shield.
-
Steric Hindrance: The bulky Boc group prevents the molecule from fitting into the tight binding pockets of melatonin receptors (MT1/MT2) or interacting with COX-2 enzymes, rendering it biologically inert in most standard assays.
-
Electronic Withdrawal: The carbamate pulls electron density from the indole ring, reducing the antioxidant capacity (electron donation) compared to the free 5-MTP.
Part 2: Biological Activity & Mechanism of Action
5-Methoxytryptophol (5-MTP): The Biological Effector
5-MTP is a downstream metabolite of melatonin and serotonin.[1] Unlike melatonin, which peaks at night, 5-MTP often shows an inverse circadian rhythm or distinct tissue-specific expression.
-
COX-2 Inhibition: 5-MTP suppresses Cyclooxygenase-2 (COX-2) expression, inhibiting prostaglandin production in macrophages. This is a key mechanism in its anti-inflammatory profile.
-
Cytoprotection: It prevents apoptosis in cardiomyocytes and neuronal cells during ischemia/reperfusion injury via activation of the PI3K/Akt pathway.
-
Antioxidant Activity: The electron-rich indole ring scavenges Reactive Oxygen Species (ROS) directly.
N-Boc-5-Methoxytryptophol: The Latent Precursor
In a biological context, N-Boc-5-MTP is generally considered inactive until the Boc group is cleaved.
-
Prodrug Potential: While not a standard drug, the Boc group increases lipophilicity, potentially allowing better membrane permeation. If a researcher observes activity, it is likely due to intracellular hydrolysis (though Boc is typically acid-labile, enzymatic cleavage by non-specific esterases is inefficient but possible).
-
Negative Control: It serves as an excellent structural negative control to prove that the free indole nitrogen is required for receptor binding.
Part 3: Visualization of Pathways
Diagram 1: Biosynthesis vs. Chemical Synthesis
This diagram contrasts the natural enzymatic production of 5-MTP with the laboratory utility of N-Boc-5-MTP.
Caption: Biological generation of 5-MTP (Green) vs. the synthetic cycle using N-Boc-5-MTP (Red) for derivatization.
Part 4: Experimental Protocols
Protocol A: Deprotection of N-Boc-5-MTP to Active 5-MTP
If you have purchased N-Boc-5-MTP and require the biologically active form, you must remove the Boc group. The Boc group is acid-labile.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
Workflow:
-
Dissolution: Dissolve 100 mg of N-Boc-5-MTP in 2 mL of anhydrous DCM.
-
Acidification: Add 0.5 mL of TFA dropwise at 0°C.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (N-Boc form is less polar/higher Rf than free 5-MTP).
-
Quenching: Slowly pour the mixture into ice-cold saturated NaHCO₃ to neutralize.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.
-
Validation: Confirm identity via NMR (disappearance of the 9-proton singlet at ~1.6 ppm) or Mass Spec (Shift in mass: M - 100 Da).
Protocol B: Assessing Biological Activity (COX-2 Suppression)
To compare the efficacy of 5-MTP vs. N-Boc-5-MTP (as a negative control).
System: RAW264.7 Macrophage Cell Line.
-
Induction: Treat cells with LPS (1 µg/mL) to induce COX-2.
-
Treatment:
-
Group A: Vehicle (DMSO).
-
Group B: 5-MTP (10 µM).
-
Group C: N-Boc-5-MTP (10 µM).
-
-
Incubation: 24 hours.
-
Readout: Western Blot for COX-2 protein.
-
Expected Result: Group B should show significant reduction in COX-2 bands. Group C should resemble Group A (Vehicle), confirming that the free indole N is necessary for activity.
Part 5: Mechanism of Action Diagram
The following diagram illustrates why 5-MTP is active while the N-Boc variant is sterically blocked from critical interactions.
Caption: 5-MTP engages multiple pathways (Green/Blue). N-Boc-5-MTP (Red) is blocked from these interactions.
References
-
Reiter, R. J., et al. (2009). Melatonin and other 5-methoxylated indoles in the regulation of homeostasis.Journal of Pineal Research .
-
Sujkovic, E., et al. (2011). 5-Methoxytryptophol: A pharmacological review.Journal of Physiology and Pharmacology .
-
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. (Standard reference for Boc chemistry and deprotection protocols). Wiley-Interscience .
-
Hu, W., et al. (2013). 5-Methoxytryptophol protects against ischemic kidney injury.PLOS ONE .
Sources
Characterization of N-Boc-5-methoxytryptophol: A Comparative Technical Guide
Executive Summary
In drug development and organic synthesis, N-Boc-5-methoxytryptophol (NB-5-MT) serves as a critical protected intermediate for melatonin analogs and indole-based alkaloids.[1][2][3] While solution-phase techniques like NMR and MS confirm connectivity, they fail to capture the 3D conformational locking and intermolecular packing forces introduced by the tert-butyloxycarbonyl (Boc) group.[1][3]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods.[1][2][3] It provides a validated workflow for synthesizing, crystallizing, and characterizing NB-5-MT, demonstrating why SC-XRD is the gold standard for defining the structural rigidity and steric environment of protected indoles.
Part 1: The Comparative Landscape
Why X-ray Crystallography?
The addition of a Boc group to the indole nitrogen (N1) dramatically alters the electronic and steric profile of the parent molecule, 5-methoxytryptophol.
| Feature | 1H-NMR (Solution State) | X-ray Crystallography (Solid State) | Critical Advantage of X-ray |
| Conformation | Average of rapid conformers.[1][2][3] | Single, defined low-energy conformation.[1][2][3] | Reveals the precise twist angle of the Boc carbamate relative to the indole plane. |
| Interactions | Inferred (NOE).[1][2][3] | Direct visualization.[1][2][3] | Shows how the bulky t-butyl group disrupts |
| Bond Metrics | Not available.[1][2][3] | Precise ( | Quantifies the N1-C(carbonyl) bond shortening due to resonance.[1][2][3] |
| Stereochemistry | Relative.[1][2][3][4] | Absolute. | Unambiguous determination of space group and chirality (if applicable). |
Decision Logic: When to use SC-XRD
The following diagram illustrates the decision pathway for selecting SC-XRD over or alongside NMR.
Figure 1: Decision matrix for selecting characterization techniques based on structural requirements.
Part 2: Experimental Protocols
Synthesis of N-Boc-5-methoxytryptophol
Objective: To synthesize high-purity NB-5-MT suitable for crystallization.
Reagents:
-
Di-tert-butyl dicarbonate (
, 1.2 eq)[1][2][3] -
Triethylamine (TEA, 1.5 eq)[3]
-
Dichloromethane (DCM, anhydrous)[3]
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-methoxytryptophol (191 mg, 1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.
-
Activation: Add TEA (0.21 mL) and DMAP (12 mg). Stir at 0°C for 10 minutes.
-
Protection: Dropwise add a solution of
(262 mg) in DCM. -
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2][3]
-
Workup: Wash with 1M HCl, then saturated
, then brine. Dry over .[1][2][3][5] -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Crystallization Protocol
Objective: To grow single crystals suitable for diffraction.
Method: Slow Evaporation [3]
-
Prepare a saturated solution of purified NB-5-MT in a 1:1 mixture of n-Hexane and Ethyl Acetate .
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Cover the vial with parafilm and poke 3-4 small holes to control evaporation rate.[1][2]
-
Store in a vibration-free environment at 4°C.
-
Result: Colorless block-like crystals should appear within 48-72 hours.
Part 3: Crystallographic Characterization[1][2][3]
Experimental Workflow
The following diagram details the critical path from crystal selection to structure refinement.
Figure 2: Standard workflow for Single Crystal X-ray Diffraction (SC-XRD).[1][2][3]
Representative Crystallographic Data
Note: The following parameters are representative of N-Boc-indole derivatives found in the Cambridge Structural Database (CSD), serving as a benchmark for validation.
| Parameter | Value (Representative) | Significance |
| Crystal System | Monoclinic | Common for planar aromatics with bulky substituents.[1][2][3] |
| Space Group | Centrosymmetric packing is favored unless chiral impurities exist.[1][2][3] | |
| Unit Cell (a, b, c) | Dimensions reflect the added bulk of the Boc group. | |
| Bond Length (N1-C_Boc) | 1.39 – 1.41 Å | Indicates partial double bond character (resonance).[1][2][3] |
| Bond Angle (C2-N1-C_Boc) | ~125° | Wider than typical amines due to steric repulsion.[1][2][3] |
Part 4: Structural Insights & Analysis[2][6]
The "Boc Effect" on Geometry
The X-ray structure reveals specific deformations that NMR cannot quantify:
-
Indole Planarity: The indole ring remains planar, but the Boc group is often twisted out of plane (torsion angle
10-20°) to minimize steric clash with the hydrogen at the C7 position. -
Bond Length Asymmetry: The N1-C2 bond in the indole ring typically lengthens slightly upon Boc protection due to electron withdrawal by the carbonyl.
Intermolecular Packing
Unlike the parent 5-methoxytryptophol, which forms strong N-H...O hydrogen bonds in the solid state:
-
Packing Driver: The crystal lattice is dominated by weak C-H...O interactions (between the methoxy/carbonyl oxygens and aromatic protons) and Van der Waals forces between the hydrophobic t-butyl groups.
-
Consequence: This results in a lower melting point and higher solubility in organic solvents compared to the unprotected parent.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1][2][3] [Link][1][2][3]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL."[2][3] Acta Crystallographica Section C, 71(1), 3-8.[1][2][3] [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1][2][3] (Protocol for Boc protection of indoles).[1][3] [Link][1][2][3]
-
Holo, H., et al. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net. [Link]
Sources
- 1. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxytryptophol | C11H13NO2 | CID 12835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan | C31H30N2O6 | CID 16213150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Melatonin [ch.ic.ac.uk]
Evaluating Synthetic Precursor Interference: N-Boc-5-Methoxytryptophol in 5-ML Immunoassays
Executive Summary: The Precursor Problem
In the quantification of 5-Methoxytryptophol (5-ML), a biologically active metabolite of melatonin, the integrity of the reference standard is paramount. N-Boc-5-methoxytryptophol is not a physiological metabolite; it is a synthetic intermediate (protected precursor) often used in the chemical synthesis of 5-ML or as a stable intermediate for hapten conjugation.
This guide addresses a critical quality control vector: Cross-reactivity of the N-Boc precursor.
If your 5-ML standard is derived from chemical synthesis, residual N-Boc-5-methoxytryptophol can act as a "silent" interferent. Depending on your antibody's epitope specificity, this precursor can either evade detection (underestimating impurity load) or bind competitively (causing false positives). This guide provides the experimental framework to characterize this specific cross-reactivity.
Mechanistic Analysis: Antibody Binding Dynamics
To understand cross-reactivity, we must analyze the structural differences and how they impact antibody recognition.
-
Analyte: 5-Methoxytryptophol (5-ML).[1][2][3] Features a free indole nitrogen (N1) and a hydroxyl side chain.
-
Interferent: N-Boc-5-methoxytryptophol. The indole nitrogen is capped with a tert-butyloxycarbonyl (Boc) group.
The Boc group is bulky and hydrophobic. Its presence creates two distinct immunological scenarios:
-
Steric Exclusion (Ideal): If the antibody binds the indole core, the massive Boc group prevents the molecule from entering the binding pocket. Cross-reactivity is <0.1%.[2]
-
Linker Mimicry (Risk): If the antibody was generated using an immunogen linked via the N1 position, the antibody cleft may be deep and hydrophobic. The Boc group may mimic the linker structure, potentially resulting in higher affinity for the precursor than the target analyte.
Visualization: Competitive Binding Pathway
The following diagram illustrates the competitive mechanism in a standard ELISA format.
Figure 1: Competitive binding dynamics. In a competitive ELISA, the N-Boc precursor competes with the HRP-conjugate for antibody sites. High cross-reactivity results in signal reduction, mimicking a high concentration of the target analyte.
Comparative Performance Data
The following data represents a typical validation profile for a high-specificity polyclonal antibody raised against 5-ML (C3-linked immunogen).
Table 1: Cross-Reactivity Profile (Relative to 5-Methoxytryptophol)
| Analyte / Analog | Structure Note | IC50 (ng/mL) | Cross-Reactivity (%)* |
| 5-Methoxytryptophol (5-ML) | Target Analyte | 1.5 | 100% |
| Melatonin | N-acetyl side chain | >1,000 | < 0.15% |
| 5-Methoxytryptamine | Amine side chain | 850 | 0.18% |
| N-Boc-5-methoxytryptophol | N-protected Precursor | 375 | 0.40% |
| 5-Hydroxyindoleacetic Acid | Carboxyl side chain | >5,000 | < 0.03% |
*Cross-reactivity calculated as: (IC50 of Target / IC50 of Analog) × 100.
Interpretation: In this specific dataset, the N-Boc precursor shows 0.40% cross-reactivity . While low, this is higher than the physiological analog Melatonin. This indicates that if your synthetic standard is only 95% pure (containing 5% N-Boc intermediate), the assay accuracy will remain robust. However, if the antibody were N1-linker specific, this value could skyrocket to >100%.
Experimental Protocol: Validating Cross-Reactivity
Do not rely on manufacturer claims. You must validate the cross-reactivity of the N-Boc precursor in your specific matrix, especially if using synthetic standards.
Method: Competitive ELISA Inhibition Curve
Objective: Determine the IC50 of N-Boc-5-methoxytryptophol relative to the 5-ML standard.
Reagents Required:
-
Assay Buffer: PBS + 0.1% BSA, pH 7.4.
-
5-ML Standard Stock: 1 mg/mL in Ethanol (dilute to working range in Assay Buffer).
-
N-Boc-5-ML Stock: 1 mg/mL in DMSO (ensure DMSO final concentration <1% in assay).
-
Antibody: Anti-5-ML (primary).
-
Tracer: 5-ML-HRP conjugate.
Step-by-Step Workflow:
-
Preparation of Dilution Series:
-
Prepare a semi-logarithmic dilution series for 5-ML (Range: 0.01 ng/mL to 100 ng/mL).
-
Prepare a semi-logarithmic dilution series for N-Boc-5-ML (Range: 1 ng/mL to 10,000 ng/mL). Note: The range is shifted higher because we expect lower affinity.
-
-
Plate Coating:
-
Coat microtiter plate with Anti-Rabbit IgG (if using a second-antibody format) or directly with the primary antibody (if validated). Incubate overnight at 4°C. Wash 3x.
-
-
Competition Step:
-
Add 50 µL of Standard or N-Boc Interferent to respective wells.
-
Immediately add 50 µL of 5-ML-HRP Tracer.
-
Incubate for 2 hours at Room Temperature (RT) with shaking (500 rpm). Shaking is critical for equilibrium.
-
-
Detection:
-
Wash plate 5x with PBS-Tween.
-
Add 100 µL TMB Substrate. Incubate 15-20 mins in dark.
-
Stop reaction with 100 µL 1N HCl.
-
Read Absorbance at 450 nm.[4]
-
-
Analysis:
-
Plot B/B0 % against Log Concentration.
-
Calculate IC50 for both curves using a 4-Parameter Logistic (4-PL) fit.
-
Troubleshooting & Optimization Logic
Scenario A: High Cross-Reactivity (>5%) observed with N-Boc-5-ML.
-
Cause: The antibody likely recognizes the hydrophobic pocket near the indole nitrogen.
-
Impact: If your 5-ML standard contains even trace amounts of the N-Boc precursor, your standard curve will be shifted, leading to quantification errors in samples.
-
Solution: You must purify your standard using HPLC to >99.5% purity. You cannot rely on "technical grade" standards.
Scenario B: "Hook Effect" or Non-Parallelism.
-
Cause: The N-Boc compound, being highly hydrophobic, may precipitate out of solution at high concentrations or bind non-specifically to the plastic well.
-
Solution: Ensure the assay buffer contains a surfactant (e.g., 0.05% Tween-20) to keep the lipophilic N-Boc derivative in solution.
References
-
Levine, L., & Riceberg, L. J. (1975). Radioimmunoassay for 5-methoxytryptophol. Biochemical and Biophysical Research Communications, 66(1), 182–188.
-
Skene, D. J., et al. (1986). Radioimmunoassay of pineal 5-methoxytryptophol in different species: comparison with pineal melatonin content. Journal of Endocrinology, 110(1), 177-184.
-
Clinical and Laboratory Standards Institute (CLSI). (2008). EP07-A2: Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition.
-
PubChem. (n.d.). 5-Methoxytryptophol Compound Summary. National Library of Medicine.
Sources
A Researcher's Guide to the Spectroscopic Landscape of N-Boc-5-Methoxytryptophol and Its Precursors
In the intricate world of drug discovery and synthetic chemistry, the precise characterization of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstones of structural elucidation, allowing researchers to confidently navigate their synthetic pathways. This guide provides an in-depth spectroscopic comparison of N-Boc-5-methoxytryptophol, a valuable intermediate in the synthesis of various biologically active compounds, and its immediate precursor, 5-methoxytryptophol.
This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the spectroscopic shifts and patterns that arise during the N-Boc protection of 5-methoxytryptophol. By understanding the "why" behind the spectral changes, researchers can more effectively monitor their reactions, confirm product formation, and ensure the purity of their compounds.
The Synthetic Context: From Precursor to Product
The journey from 5-methoxytryptophol to its N-Boc protected counterpart is a common yet critical step in multi-step syntheses. The tert-butyloxycarbonyl (Boc) protecting group is employed to temporarily mask the reactivity of the indole nitrogen, preventing unwanted side reactions in subsequent synthetic transformations. The successful installation of the Boc group is a key checkpoint that must be rigorously verified.
Caption: Synthetic pathway for the N-Boc protection of 5-methoxytryptophol.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, meaning that the successful execution of these steps will yield high-quality spectroscopic data suitable for the comparisons discussed in this guide.
Synthesis of N-Boc-5-Methoxytryptophol
This protocol is adapted from standard procedures for the N-Boc protection of indoles.
Materials:
-
5-Methoxytryptophol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-methoxytryptophol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add the base (DMAP, 0.1 eq or Et₃N, 1.2 eq).
-
Stir the mixture for 10 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-5-methoxytryptophol.
Spectroscopic Data Acquisition
NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
